3-chloro-N-(pyridin-4-ylmethyl)benzamide
Description
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Properties
CAS No. |
80819-04-1 |
|---|---|
Molecular Formula |
C13H11ClN2O |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
3-chloro-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C13H11ClN2O/c14-12-3-1-2-11(8-12)13(17)16-9-10-4-6-15-7-5-10/h1-8H,9H2,(H,16,17) |
InChI Key |
KMARTVRIBPTJMH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=NC=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Intermediate Route
The most widely reported method involves converting 3-chlorobenzoic acid to its acid chloride derivative, followed by reaction with 4-(aminomethyl)pyridine.
Reaction Steps:
-
Chlorination of 3-Chlorobenzoic Acid:
-
Amidation with 4-(Aminomethyl)pyridine:
-
The acid chloride is reacted with 4-(aminomethyl)pyridine in the presence of a base such as triethylamine (Et₃N) to neutralize HCl.
-
Conditions: 0°C to room temperature, 12–24 hours in DCM or tetrahydrofuran (THF).
-
Yield: 85–92% after purification by silica gel chromatography (ethyl acetate/hexane, 3:7).
-
Key Data:
Carbodiimide-Mediated Coupling
An alternative approach employs coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to directly link 3-chlorobenzoic acid and 4-(aminomethyl)pyridine.
Procedure:
-
3-Chlorobenzoic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) are dissolved in DCM or dimethylformamide (DMF).
-
4-(Aminomethyl)pyridine (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 18 hours.
-
Workup: The mixture is washed with NaHCO₃ (5%) and brine, dried over MgSO₄, and concentrated.
-
Yield: 88–94% after recrystallization from ethanol/water.
Advantages:
-
Avoids handling corrosive acid chlorides.
-
Suitable for thermally sensitive substrates.
Catalytic Coupling and Industrial Scalability
Palladium-Catalyzed Amination
A patent-described method adapts palladium catalysis for coupling halogenated benzamides with pyridinylmethylamines.
Protocol:
-
3-Chloro-N-(chlorobenzoyl)benzamide (1.0 equiv), 4-(aminomethyl)pyridine (1.5 equiv), Pd(OAc)₂ (2 mol%), and Xantphos (4 mol%) are heated in toluene at 80°C for 8 hours.
Industrial Adaptation:
Solid-Phase Synthesis
For high-throughput production, polymer-supported triphenylphosphine (PS-PPh₃) and iodine (I₂) enable rapid amide bond formation.
Steps:
-
3-Chlorobenzoic acid and 4-(aminomethyl)pyridine are mixed with PS-PPh₃ and I₂ in DCM at 0°C.
-
After 10 minutes, Et₃N is added, and the mixture is stirred at room temperature for 30 minutes.
-
The resin is filtered, and the product is isolated via evaporation.
Purification and Characterization
Crystallization vs. Chromatography
-
Crystallization: Ethanol/water (7:3) yields needle-like crystals with >99% purity.
-
Chromatography: Silica gel with ethyl acetate/hexane (3:7) resolves byproducts but increases cost.
Comparative Data:
| Method | Purity (%) | Time (Hours) | Cost (Relative) |
|---|---|---|---|
| Crystallization | 99.5 | 6 | 1 |
| Chromatography | 99.8 | 12 | 3 |
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃):
-
IR (KBr): 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H).
Stability and Polymorph Control
-
Polymorph Screening:
XRD Peaks for Form I:
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